molecular formula C11H11N3O2 B2865152 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole CAS No. 956358-68-2

1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole

Cat. No. B2865152
CAS RN: 956358-68-2
M. Wt: 217.228
InChI Key: FCZKJKHYRJYXBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The specific synthesis pathway for “1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole” would depend on the starting materials and reaction conditions.

Scientific Research Applications

  • Nonlinear Optical Properties : Pyrazole-based compounds, including those related to 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole, have been synthesized and studied for their photophysical properties. These compounds exhibit significant nonlinear optical properties, which are useful in photonics and telecommunications (Lanke & Sekar, 2016).

  • Molecular Structure Analysis : Studies have also focused on the molecular structure of pyrazole derivatives through techniques like X-ray diffraction and DFT calculations. Understanding these structures is essential for the development of new materials and drugs (Szlachcic et al., 2020).

  • Pharmaceutical Industry Applications : 4-Nitrosopyrazoles, a class related to the chemical structure , are widely used in the pharmaceutical industry due to their high reactivity and biological activity. They have potential applications in drug synthesis, particularly as inhibitors and in antitumor treatments (Volkova et al., 2021).

  • Supramolecular and NMR Spectroscopy Studies : Research on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, which are structurally similar to this compound, has shown interesting supramolecular architectures and NMR spectroscopy profiles. These studies contribute to the field of supramolecular chemistry and material science (Padilla-Martínez et al., 2011).

  • Synthesis and Reactivity Studies : The reactivity of pyrazole derivatives, including 3,4,5-1H-Trinitropyrazole, has been extensively studied. These compounds react with various agents, providing insights into their potential applications in organic synthesis and materials science (Dalinger et al., 2013).

  • Antioxidant Activity : Research on Edaravone, a 3-methyl-1-phenyl-2-pyrazolin-5-one derivative, has demonstrated its potential as a free radical scavenger and neuroprotective agent against retinal damage, highlighting its potential application in the treatment of retinal diseases (Inokuchi et al., 2009).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-3-2-4-10(7-9)8-13-6-5-11(12-13)14(15)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZKJKHYRJYXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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